molecular formula C11H12N2O B571171 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one CAS No. 117311-10-1

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one

Cat. No.: B571171
CAS No.: 117311-10-1
M. Wt: 188.23
InChI Key: KNVWPYOMROHSRU-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one is a heterocyclic compound that features a fused ring system combining a naphthalene and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diaminonaphthalene with a suitable carbonyl compound, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions, often in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions include various substituted naphthoimidazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one is unique due to its specific ring fusion and the presence of the imidazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1,3,6,7,8,9-hexahydrobenzo[e]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-12-9-6-5-7-3-1-2-4-8(7)10(9)13-11/h5-6H,1-4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVWPYOMROHSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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